2,4-Dibromo-3,5-dichloroaniline

Organic Synthesis Nucleophilic Aromatic Substitution Medicinal Chemistry

2,4-Dibromo-3,5-dichloroaniline (CAS 1000574-35-5) is a 1,2,3,4,5-pentasubstituted aniline with orthogonal reactivity: C-Br (2,4-pos) couples first; C-Cl (3,5-pos) activates subsequently. This enables systematic SAR via sequential Pd couplings. Its extreme electron deficiency (pKa -0.28) suits low-HOMO conjugated polymers (OFET/OPV) and stable agrochemical isothiocyanate derivatives. Less-halogenated analogs (e.g., 2,4,6-tribromoaniline) risk altered reactivity and product failure. ≥95% purity. Inquire now.

Molecular Formula C6H3Br2Cl2N
Molecular Weight 319.81 g/mol
CAS No. 1000574-35-5
Cat. No. B3069953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-3,5-dichloroaniline
CAS1000574-35-5
Molecular FormulaC6H3Br2Cl2N
Molecular Weight319.81 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1Cl)Br)Cl)Br)N
InChIInChI=1S/C6H3Br2Cl2N/c7-4-2(9)1-3(11)5(8)6(4)10/h1H,11H2
InChIKeyPVBANICCLVRNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-3,5-dichloroaniline (CAS 1000574-35-5): A Polyhalogenated Aniline Scaffold for Specialized Organic Synthesis and Advanced Materials Research Procurement


2,4-Dibromo-3,5-dichloroaniline (CAS 1000574-35-5) is a synthetic, heavily halogenated aniline derivative with the molecular formula C₆H₃Br₂Cl₂N and a molecular weight of 319.81 g/mol . The compound features a 1,2,3,4,5-pentasubstituted benzene core characterized by bromine atoms at the 2- and 4-positions and chlorine atoms at the 3- and 5-positions, creating a unique sterically hindered, electron-deficient aromatic scaffold . Predicted physicochemical properties include a high density of 2.2±0.1 g/cm³, a high boiling point of 353.7±37.0 °C at 760 mmHg, and a very low predicted pKa of -0.28±0.10, indicating extremely weak basicity [1]. Its distinctive substitution pattern renders it a valuable intermediate for constructing complex molecules in medicinal chemistry and materials science, particularly where enhanced metabolic stability or unique electronic properties are required .

Why 2,4-Dibromo-3,5-dichloroaniline Cannot Be Simply Replaced by Other Polyhalogenated Anilines: A Procurement and Experimental Design Perspective


The substitution of 2,4-dibromo-3,5-dichloroaniline with a close analog like 2,4,6-tribromoaniline, 2,6-dibromo-4-chloroaniline, or 2,4-dichloroaniline is likely to compromise experimental outcomes and product profiles due to fundamental differences in steric bulk, electronic character, and reactivity. As a 1,2,3,4,5-pentasubstituted aniline, it occupies a unique niche: its dense halogenation pattern and the specific ortho/para arrangement of bromine relative to the amino group create a distinct electronic environment . For instance, predicted pKa differences (e.g., -0.28 vs. -0.16 for 2,6-dibromo-4-chloroaniline) directly impact nucleophilicity and reactivity in coupling reactions. Furthermore, its physical properties, such as a higher predicted boiling point (353.7°C) compared to analogs like 2,4,6-tribromoaniline (300°C) , hint at stronger intermolecular forces that can affect crystallization and downstream processing. Consequently, substituting this compound without rigorous validation introduces significant risk, potentially altering reaction kinetics, product purity, and, most critically, the biological or material performance of the final product.

Quantitative Differentiators: Head-to-Head and Cross-Study Evidence for Selecting 2,4-Dibromo-3,5-dichloroaniline (CAS 1000574-35-5)


Enhanced Electron Deficiency: Quantifying pKa Reduction Compared to 2,6-Dibromo-4-chloroaniline

2,4-Dibromo-3,5-dichloroaniline exhibits greater electron deficiency at the amino group than its regioisomer, 2,6-dibromo-4-chloroaniline. This is quantified by its lower predicted pKa value. This difference can significantly impact its nucleophilicity and, consequently, its reactivity in amidation, alkylation, and diazonium salt-forming reactions .

Organic Synthesis Nucleophilic Aromatic Substitution Medicinal Chemistry

Increased Intermolecular Attraction: Higher Boiling Point vs. 2,4,6-Tribromoaniline

2,4-Dibromo-3,5-dichloroaniline is predicted to have a boiling point approximately 53.7°C higher than the fully brominated analog 2,4,6-tribromoaniline. This indicates stronger intermolecular forces (van der Waals and potential dipole-dipole interactions), which can be advantageous for purification via distillation or sublimation and suggests different solubility profiles in organic solvents .

Process Chemistry Purification Physical Property Analysis

Defined Orthogonal Reactivity via Differential Halogen Positioning

The unique 2,4-dibromo-3,5-dichloro substitution pattern on the aniline core provides two distinct halogen environments for orthogonal functionalization. This contrasts with more symmetrical analogs like 2,4,6-tribromoaniline, which offer only one type of halogen handle. This inherent differentiation allows for sequential, site-selective metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a feature that is essential for constructing complex molecular architectures in a controlled manner .

Cross-Coupling Chemoselective Functionalization Synthetic Methodology

Where 2,4-Dibromo-3,5-dichloroaniline Outperforms: Specific Research and Industrial Application Scenarios


Scaffold for Sequential, Site-Selective Cross-Coupling in Medicinal Chemistry

2,4-Dibromo-3,5-dichloroaniline serves as a privileged intermediate for constructing highly functionalized biaryl and heteroaryl amines. Its two distinct halogen environments (bromine and chlorine) enable chemists to perform sequential Pd-catalyzed cross-couplings, first using the more reactive C-Br bond and subsequently activating the C-Cl bond under different conditions . This orthogonal reactivity is foundational for generating diverse libraries of drug-like molecules, allowing for the systematic exploration of structure-activity relationships (SAR) in lead optimization programs, where each substitution point can be varied independently.

Precursor to High-Value Pesticidal and Pharmaceutical Isothiocyanates

The primary amino group of 2,4-dibromo-3,5-dichloroaniline can be efficiently converted to an isothiocyanate functional group. This derivative, 2,4-dibromo-3,5-dichlorophenyl isothiocyanate, is a reactive electrophile of significant interest for the development of novel pesticides and herbicides . Its high density of heavy halogen atoms may confer enhanced membrane permeability and metabolic stability, making it a promising starting material for creating new crop protection agents with improved efficacy and environmental profiles.

Building Block for Electron-Deficient Conjugated Polymers and Organic Materials

The extreme electron deficiency of the aniline nitrogen, as evidenced by its low predicted pKa (-0.28), and the presence of heavy halogen atoms make this compound a valuable monomer precursor for the synthesis of specialty conjugated polymers . When incorporated into polymer backbones, it can lower the highest occupied molecular orbital (HOMO) energy level, which is a key parameter for improving the stability and performance of organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Its use can be preferred over less halogenated analogs to fine-tune the electronic properties of the final material.

High-Purity Standard for Advanced Environmental and Metabolite Analysis

Given its status as a densely halogenated aniline, 2,4-dibromo-3,5-dichloroaniline can be utilized as a high-purity analytical standard for detecting and quantifying related halogenated aniline derivatives in complex environmental matrices or biological fluids [1]. Its unique combination of physical properties, such as high boiling point and density, facilitates its separation and identification via GC-MS and LC-MS, making it a critical reference material for environmental monitoring programs studying the fate and transport of polyhalogenated compounds, including pesticide metabolites and flame retardant byproducts.

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